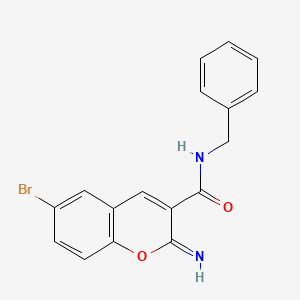

N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide

説明

"N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide" is a compound belonging to the chromene class. Chromenes are known for their diverse range of biological activities and are often used in the synthesis of pharmacologically active compounds.

Synthesis Analysis

The synthesis of chromene derivatives, including compounds similar to "N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide," typically involves the reaction of N-benzyl-2-cyanoacetamide with salicylaldehydes or naphthols in the presence of a base like piperidine. These reactions are characterized by good yields, low cost, and an environmentally friendly approach (Pouramiri, Kermani, & Khaleghi, 2017).

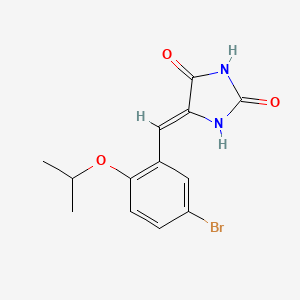

Molecular Structure Analysis

The molecular structure of chromene derivatives is confirmed using spectroscopic methods such as IR, MS, and NMR. These compounds often exhibit interesting structural features like planarity and specific rotamer conformations about the C-N bond of the amide group (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cyclization, Suzuki–Miyaura cross-coupling, and reactions with hydrazonoyl halides to form diverse structures with different ring skeletons (Shaaban et al., 2020). These reactions are influenced by factors like the substituents on the aryl and chromene ring.

Physical Properties Analysis

The physical properties of chromene derivatives can be determined through crystallography, revealing characteristics like hydrogen-bonded dimer formation and π–π interactions, contributing to their stability and behavior in various conditions (Kranjc et al., 2012).

科学的研究の応用

Green Chemistry Approach

A study by Proença and Costa (2008) discusses the eco-friendly synthesis of 2-imino-2H-chromene-3-carboxamides through Knoevenagel condensation, highlighting the potential for sustainable and efficient production methods for compounds like N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide. This process emphasizes high atom economy and environmental friendliness, underscoring the compound's relevance in green chemistry (Proença & Costa, 2008).

Antibacterial Evaluation

Pouramiri et al. (2017) synthesized novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, closely related to N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide, and evaluated their antibacterial activities. This research demonstrates the compound's potential application in developing new antibacterial agents, showcasing its significance in medicinal chemistry (Pouramiri et al., 2017).

Antimicrobial Activity

A study by Ukhov et al. (2021) on N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, compounds similar to N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide, revealed antimicrobial activity. This suggests the compound's potential in antimicrobial applications, indicating its importance in addressing resistance to conventional antibiotics (Ukhov et al., 2021).

GPR35 Agonist for Research

Thimm et al. (2013) developed a GPR35 agonist, 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, to study the orphan G protein-coupled receptor GPR35. This research highlights the utility of chromene derivatives in pharmacological studies and receptor-ligand interactions, underscoring their value in drug discovery and development (Thimm et al., 2013).

Cyclization and Novel Ring Systems

Bevan et al. (1986) explored the cyclization of compounds related to N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide, leading to novel ring systems like benzopyrano[2,3-d]pyrimidine. This research demonstrates the compound's role in synthetic organic chemistry, contributing to the development of new chemical structures with potential biological activities (Bevan et al., 1986).

特性

IUPAC Name |

N-benzyl-6-bromo-2-iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c18-13-6-7-15-12(8-13)9-14(16(19)22-15)17(21)20-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPPYFVOPFRPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-bromo-2-imino-2H-chromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4623331.png)

![2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)

![3-{2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B4623350.png)

![2,2-diphenyl-N-[2-(phenylethynyl)phenyl]acetamide](/img/structure/B4623377.png)

![2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)

![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-hydroxy-5-isopropyl-2-methylphenyl)acetamide](/img/structure/B4623392.png)

![1-[8-(acetyloxy)bicyclo[3.2.1]oct-2-yl]-1-methylpiperidinium iodide](/img/structure/B4623406.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)

![N-[1-(4-sec-butylphenyl)ethyl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4623431.png)